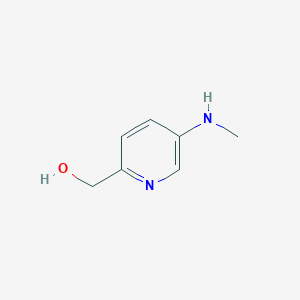
(5-(Methylamino)pyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Methylamino)pyridin-2-yl)methanol is a chemical compound with the molecular formula C7H10N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various industrial processes and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Method 1: Starting with 2-chloronicotinic acid, the compound is reacted with methylamine hydrochloride, potassium carbonate, and cuprous bromide in DMF solvent at 100°C.
Industrial Production Methods
The industrial production of (5-(Methylamino)pyridin-2-yl)methanol typically involves large-scale synthesis using the aforementioned methods. The high boiling point of the compound makes it suitable for large-scale industrial processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, where the methylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amine derivatives.
Substitution: Compounds with different functional groups replacing the methylamino group.
Scientific Research Applications
(5-(Methylamino)pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is used as a solvent and in the production of potassium sulfate.
Mechanism of Action
The mechanism of action of (5-(Methylamino)pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)pyridine-3-methanol
- 2-(N-Methylamino)-3-hydroxymethylpyridine
- 3-(Hydroxymethyl)-2-(methylamino)pyridine
Uniqueness
(5-(Methylamino)pyridin-2-yl)methanol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its high boiling point and ability to act as a solvent make it particularly valuable in industrial applications .
Biological Activity
(5-(Methylamino)pyridin-2-yl)methanol is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
IUPAC Name: this compound
The compound features a pyridine ring substituted with a methylamino group and a hydroxymethyl group, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Material: 2-Pyridinecarboxaldehyde is reacted with methylamine to form the corresponding imine.
- Reduction: The imine is then reduced using sodium borohydride or lithium aluminum hydride to yield this compound.
This synthetic route can be optimized for yield and purity through variations in reaction conditions such as temperature and solvent choice.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In one study, it was evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound showed promising results with minimum inhibitory concentration (MIC) values as low as 32 µg/mL against E. coli and 16 µg/mL against S. aureus .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
Cytotoxicity Studies
In vitro cytotoxicity assays using human cancer cell lines revealed that this compound has a moderate cytotoxic effect. The half-maximal inhibitory concentration (IC50) was determined to be around 50 µM for MCF-7 breast cancer cells after 48 hours of treatment .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific cellular targets such as enzymes or receptors involved in metabolic pathways. Preliminary studies suggest that it may inhibit certain kinases or phosphatases, leading to altered cell signaling pathways associated with proliferation and apoptosis .
Case Studies
- Anticancer Activity : A study examined the effects of this compound on various cancer cell lines, demonstrating its potential as an anticancer agent by inducing apoptosis through the activation of caspase pathways .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of this compound in models of oxidative stress, suggesting it could mitigate neuronal damage by scavenging free radicals .
Properties
Molecular Formula |
C7H10N2O |
|---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
[5-(methylamino)pyridin-2-yl]methanol |
InChI |
InChI=1S/C7H10N2O/c1-8-6-2-3-7(5-10)9-4-6/h2-4,8,10H,5H2,1H3 |
InChI Key |
YWOWSKFTCRMFOD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=C(C=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















